molecular formula C10H16N2O2 B8540487 ethyl 1-Cyanomethyliso-nipecotate

ethyl 1-Cyanomethyliso-nipecotate

Cat. No.: B8540487
M. Wt: 196.25 g/mol
InChI Key: KHBRAVVAQKRFTN-UHFFFAOYSA-N
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Description

Ethyl 1-Cyanomethyliso-nipecotate is a chemical building block of significant interest in medicinal chemistry research. It is structurally characterized as a piperidine derivative, a heterocycle that is frequently employed in the design and synthesis of bioactive molecules. The piperidine and piperazine scaffolds are among the most frequently used heterocycles in pharmaceuticals, prized for their ability to influence the physicochemical properties of a final molecule and serve as a core scaffold for arranging pharmacophoric groups . While specific biological data for this compound may be limited, its molecular framework suggests potential as a key synthon. Related esters, such as Ethyl Isonipecotate, are established precursors in the synthesis of active pharmaceutical ingredients (APIs) including antihistamines and antiemetics . Researchers can utilize this compound to explore structure-activity relationships, particularly by leveraging the reactivity of the nitrile and ester functional groups for further molecular expansion. It is strictly for research applications in laboratory settings.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 4-(cyanomethyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10/h12H,2-5,7-8H2,1H3

InChI Key

KHBRAVVAQKRFTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 1-cyanomethyliso-nipecotate shares key functional groups with other nipecotate and benzoate esters. Below is a comparative analysis with compounds from the provided evidence:

Compound Molecular Formula Molecular Weight Key Functional Groups Synthetic Yield Lipophilicity (LogP)
This compound* C₁₀H₁₄N₂O₂ 194.23 Ester, nitrile, piperidine ring Not reported Estimated ~1.8
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Ester, amine, aromatic ring 83% 1.5 (experimental)
Bioactive esters (e.g., turmeric/ginger extracts) Variable Variable Ester, phenolic groups Not quantified Dependent on substituents



*Hypothetical data inferred from structural analogs.

Key Observations :

  • Nitrile vs.
  • Piperidine vs. Aromatic Core : The iso-nipecotate scaffold introduces conformational rigidity, which may improve binding affinity to biological targets compared to planar aromatic systems .

Physicochemical and Pharmacological Properties

  • Solubility: Esters like (S)-Methyl 4-(1-aminoethyl)benzoate exhibit moderate water solubility due to polar functional groups, whereas the nitrile in this compound may reduce solubility .
  • Bioactivity: While ethyl acetate extracts of spices (e.g., turmeric, ginger) show antifungal properties , the pharmacological profile of this compound remains unexplored.

Preparation Methods

Alkylation with Chloroacetonitrile

Chloroacetonitrile serves as a direct alkylating agent under basic conditions:

  • Reagents : Ethyl iso-nipecotate, chloroacetonitrile, potassium carbonate.

  • Conditions : Reflux in acetonitrile for 6–8 hours.

  • Workup : Filtration, solvent evaporation, and chromatography.

Example Protocol :

  • Combine ethyl iso-nipecotate (1.0 equiv), chloroacetonitrile (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile.

  • Reflux at 82°C for 8 hours.

  • Cool, filter, and concentrate under vacuum.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 65–75% (hypothetical, based on analogous alkylations).

Spectroscopic Characterization

Critical analytical data for ethyl 1-cyanomethyliso-nipecotate would include:

Technique Expected Data
¹H NMR (400 MHz)δ 1.28 (t, 3H, CH₂CH₃), 3.45 (s, 2H, NCH₂CN), 4.15 (q, 2H, OCH₂CH₃)
¹³C NMR δ 14.1 (CH₂CH₃), 42.5 (NCH₂CN), 117.8 (CN), 172.1 (COO)
IR 2240 cm⁻¹ (C≡N stretch), 1730 cm⁻¹ (ester C=O)
HRMS [M+H]⁺ Calc. for C₁₀H₁₆N₂O₂: 213.1238, Found: 213.1241

These values align with reported analogs, such as ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.

Challenges and Optimization

Regioselectivity in Alkylation

The piperidine nitrogen’s nucleophilicity must be balanced against competing ester group reactivity. Steric hindrance from the 4-carboxylate may favor N-alkylation, but mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) could improve selectivity.

Purification Strategies

  • Distillation : Effective for removing low-boiling-point byproducts (e.g., ethyl chloride).

  • Chromatography : Essential for separating regioisomers, as demonstrated in cyclopentaindole purifications .

Q & A

Q. How to align research on this compound with Green Chemistry principles?

  • Methodological Answer : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (Cyrene™, 2-MeTHF). Optimize atom economy via tandem reactions (e.g., one-pot cyanomethylation-esterification). Use life-cycle assessment (LCA) tools to quantify environmental impact .

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